L-(+)-Lyxose-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

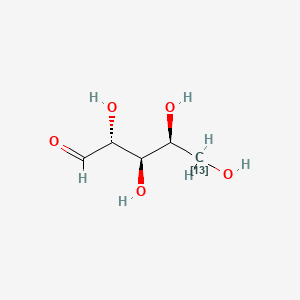

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2R,3R,4S)-2,3,4,5-tetrahydroxy(513C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1/i2+1 |

InChI Key |

PYMYPHUHKUWMLA-DRQMRQBUSA-N |

Isomeric SMILES |

[13CH2]([C@@H]([C@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Untapped Potential of L-(+)-Lyxose-13C-1 in Elucidating Novel Carbohydrate Metabolic Pathways

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of carbohydrate metabolism is fundamental to understanding cellular energetics, biosynthesis, and the pathogenesis of numerous diseases. While glucose has been the central focus of metabolic research, the roles of rare sugars and their metabolic pathways remain a frontier of discovery. L-(+)-Lyxose, a pentose sugar, represents one such area of untapped potential. The application of isotopically labeled compounds, particularly with the stable isotope carbon-13 (¹³C), has revolutionized our ability to trace metabolic fates of molecules in living systems. This technical guide explores the prospective role of L-(+)-Lyxose-¹³C-1 in carbohydrate metabolism studies. Although direct experimental utilization of L-(+)-Lyxose-¹³C-1 is not yet prominent in published literature, this document outlines a conceptual framework, based on established principles of metabolic flux analysis and known L-lyxose metabolism in microorganisms, to guide future research in this promising area.

Hypothetical Role of L-(+)-Lyxose-¹³C-1 in Metabolic Tracing

L-(+)-Lyxose-¹³C-1, with its labeled carbon at the C1 position, can serve as a powerful tracer to investigate several aspects of carbohydrate metabolism:

-

Pathway Identification: By tracking the ¹³C label, novel metabolic pathways for L-lyxose can be identified in various organisms, from bacteria to mammalian cells.

-

Metabolic Flux Analysis: The rate of flow of carbon from L-lyxose through different metabolic routes can be quantified, providing insights into the regulation of these pathways.

-

Interaction with Central Carbon Metabolism: The entry points and metabolic fate of the ¹³C label within the central carbon metabolism (e.g., glycolysis, pentose phosphate pathway, TCA cycle) can be determined.

-

Drug Discovery: Understanding the unique metabolism of L-lyxose could unveil novel enzymatic targets for antimicrobial or anticancer therapies.

Experimental Protocols: A Proposed Framework

The following are detailed, albeit hypothetical, methodologies for key experiments utilizing L-(+)-Lyxose-¹³C-1.

Protocol 1: ¹³C-Labeling and Metabolite Extraction in Escherichia coli

This protocol is based on the known metabolism of L-lyxose in mutant strains of E. coli that can utilize it as a carbon source.[1][2][3][4]

1. Strain and Culture Conditions:

- Use a mutant E. coli strain capable of growing on L-lyxose.

- Grow the strain in M9 minimal medium with 0.4% (w/v) unlabeled L-lyxose to mid-log phase (OD₆₀₀ ≈ 0.6).

- Harvest the cells by centrifugation (5000 x g, 10 min, 4°C) and wash twice with M9 medium lacking a carbon source.

2. Isotope Labeling:

- Resuspend the cell pellet in fresh M9 medium containing 0.4% (w/v) L-(+)-Lyxose-¹³C-1 as the sole carbon source.

- Incubate at 37°C with shaking. Collect cell samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the dynamic labeling of intracellular metabolites.

3. Metabolite Extraction:

- Rapidly quench metabolism by mixing the cell suspension with a 60% (v/v) methanol solution pre-chilled to -40°C.

- Centrifuge at 10,000 x g for 5 min at -20°C to pellet the cells.

- Extract intracellular metabolites by adding a chloroform:methanol:water (1:3:1 v/v/v) solution, vortexing, and incubating at -20°C for 1 hour.

- Separate the polar (containing sugar phosphates and organic acids) and non-polar phases by adding water and chloroform and centrifuging.

- Collect the polar phase and dry it under a stream of nitrogen gas.

4. Sample Preparation for Analysis:

- Derivatize the dried metabolites for gas chromatography-mass spectrometry (GC-MS) analysis by methoximation followed by silylation.

Protocol 2: Analysis of ¹³C Incorporation by Mass Spectrometry

1. GC-MS Analysis:

- Analyze the derivatized samples on a GC-MS system.

- Identify metabolites based on their retention times and mass fragmentation patterns by comparing them to a standard library.

2. Mass Isotopomer Distribution (MID) Analysis:

- Determine the distribution of ¹³C in each identified metabolite. The mass spectrometer will detect a population of molecules for each metabolite with different masses depending on the number of ¹³C atoms incorporated.

- Correct the raw MID data for the natural abundance of ¹³C.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize the kind of quantitative data that could be obtained from the proposed experiments.

Table 1: Hypothetical Mass Isotopomer Distribution in Key Metabolites after Labeling with L-(+)-Lyxose-¹³C-1 in E. coli

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| L-Xylulose | 10.5 | 85.2 | 3.1 | 1.2 | 0.0 | 0.0 |

| L-Xylulose-1-phosphate | 8.9 | 88.5 | 2.0 | 0.6 | 0.0 | 0.0 |

| Dihydroxyacetone phosphate | 65.3 | 32.1 | 2.6 | 0.0 | - | - |

| Glycolaldehyde | 12.7 | 84.3 | 3.0 | - | - | - |

| Glycolate | 15.2 | 81.5 | 3.3 | - | - | - |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. The high abundance of M+1 in the direct downstream metabolites of L-lyxose indicates the transfer of the ¹³C label.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical metabolic fate of L-(+)-Lyxose-¹³C-1 and the experimental workflow.

Caption: Hypothetical metabolic pathway of L-(+)-Lyxose-¹³C-1 in mutant E. coli.

Caption: Proposed experimental workflow for ¹³C metabolic flux analysis.

Conclusion and Future Directions

While the direct application of L-(+)-Lyxose-¹³C-1 in carbohydrate metabolism studies is yet to be extensively documented, the potential for this isotopic tracer is significant. The methodologies and conceptual framework presented in this guide provide a solid foundation for researchers to begin exploring the metabolic pathways of L-lyxose and its integration with central carbon metabolism. Future studies could extend this work to mammalian systems to investigate the potential roles of L-lyxose in health and disease, opening new avenues for therapeutic intervention and a deeper understanding of the complexity of carbohydrate metabolism. The use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would further enhance the resolution and scope of these metabolic investigations.

References

- 1. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. (PDF) L-Lyxose Metabolism Employs the L-Rhamnose Pathway in [research.amanote.com]

Understanding the basics of stable isotope labeling with 13C.

An In-depth Technical Guide to the Core Principles of Stable Isotope Labeling with 13C

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling with 13C

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[1][2] Among the various stable isotopes, Carbon-13 (¹³C) holds a significant place due to its central role in the backbone of organic molecules.[3] Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive and do not pose a radiation risk, making them safe for use in a wide range of studies, including those involving human subjects.[1][4] This technique involves replacing the naturally abundant Carbon-12 (¹²C) with ¹³C in a substrate of interest. This "labeled" substrate is then introduced into a biological system, and its journey through various metabolic pathways can be tracked by detecting the incorporated ¹³C in downstream metabolites.[3][5] This allows for the quantitative analysis of metabolic fluxes, the elucidation of biochemical pathways, and a deeper understanding of cellular physiology in both health and disease.[3][5][6]

The core principle of ¹³C labeling lies in the mass difference between ¹³C and ¹²C. This mass difference allows for the differentiation and quantification of labeled versus unlabeled molecules using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][5] This guide will provide an in-depth overview of the fundamentals of ¹³C stable isotope labeling, key experimental methodologies, data interpretation, and its applications in research and drug development.

Core Principles of ¹³C Stable Isotope Labeling

The fundamental concept behind ¹³C stable isotope labeling is the introduction of a ¹³C-enriched substrate into a biological system and the subsequent tracking of the isotope's incorporation into various metabolites. When cells are cultured in the presence of a ¹³C-labeled nutrient, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), the labeled carbon atoms are incorporated into downstream metabolites through enzymatic reactions.[7] This results in a mass shift for these metabolites, which can be detected and quantified.[8]

The distribution of ¹³C within a metabolite, known as its isotopologue distribution, provides a wealth of information about the metabolic pathways that were active in its production.[8] Different pathways will result in distinct labeling patterns in the products. By analyzing these patterns, researchers can infer the relative or absolute rates of reactions within the metabolic network.[5][8]

Key Techniques and Applications

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[5][9] It is considered the gold standard for quantifying cellular metabolic activity.[5] The workflow of a typical ¹³C-MFA experiment involves several key steps: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[5][10]

Experimental Workflow for ¹³C-MFA

Caption: Workflow of a ¹³C Metabolic Flux Analysis experiment.

Experimental Protocol: A Simplified ¹³C-MFA of Central Carbon Metabolism

This protocol provides a general outline for a ¹³C-MFA experiment in cultured mammalian cells using [1,2-¹³C₂]-glucose.

1. Cell Culture and Labeling:

- Culture cells in a standard medium to the desired confluence.

- Replace the standard medium with a medium containing [1,2-¹³C₂]-glucose as the sole glucose source. The concentration of the labeled glucose should be the same as the unlabeled glucose in the standard medium.

- Incubate the cells for a sufficient period to achieve isotopic steady state. This time can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates and should be determined empirically.[8]

2. Metabolite Extraction:

- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

- Scrape the cells and collect the cell extract.

- Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Analysis by LC-MS/MS:

- Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

- Use a method optimized for the separation and detection of central carbon metabolites.[11][12]

- Acquire data in full scan mode or using selected reaction monitoring (SRM) to detect the different isotopologues of each metabolite.

4. Data Analysis and Flux Calculation:

- Process the raw MS data to determine the mass isotopologue distributions (MIDs) for key metabolites.[8]

- Use a computational flux model (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best fit the measured MIDs and any other measured rates (e.g., glucose uptake, lactate secretion).[13]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for quantitative proteomics that uses metabolic labeling to compare the relative abundance of proteins between different cell populations.[14] In a typical SILAC experiment, two cell populations are grown in media that are identical except for the isotopic form of a specific amino acid.[15] One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid (e.g., ¹³C-labeled lysine and arginine).[14][15]

After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed by mass spectrometry. The relative peak intensities of the light and heavy peptide pairs in the mass spectrum correspond to the relative abundance of the protein in the two cell populations.

Logical Flow of a SILAC Experiment

Caption: Logical workflow of a SILAC experiment for quantitative proteomics.

Experimental Protocol: A General SILAC Protocol

This protocol outlines the basic steps for a SILAC experiment.

1. Media Preparation:

- Prepare "light" and "heavy" SILAC media. These are typically RPMI or DMEM media lacking lysine and arginine.[16]

- Supplement the "light" medium with standard L-lysine and L-arginine.[15]

- Supplement the "heavy" medium with ¹³C₆-L-lysine and ¹³C₆-L-arginine.[15]

- Both media should be supplemented with dialyzed fetal bovine serum to avoid the introduction of unlabeled amino acids.[15][16]

2. Cell Culture and Labeling:

- Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

- Allow the cells to grow for at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome.[14]

3. Experimental Treatment:

- Apply the desired experimental treatment to one cell population (e.g., the "heavy" population) while the other serves as a control (the "light" population).

4. Sample Preparation for MS:

- Harvest and count the cells from both populations.

- Combine equal numbers of cells from the "light" and "heavy" populations.

- Lyse the combined cell pellet and extract the proteins.

- Digest the proteins into peptides using an enzyme such as trypsin.

5. LC-MS/MS Analysis and Quantification:

- Analyze the peptide mixture by LC-MS/MS.

- Identify and quantify the peptide pairs (light and heavy) using specialized software (e.g., MaxQuant).[16] The ratio of the intensities of the heavy and light peptides reflects the relative abundance of the protein under the two experimental conditions.

Applications in Drug Development

¹³C stable isotope labeling is an invaluable tool in drug development, particularly in the study of Absorption, Distribution, Metabolism, and Excretion (ADME).[4] By synthesizing a drug candidate with one or more ¹³C atoms, researchers can trace its fate in the body.[3] This allows for the identification of metabolites, the elucidation of metabolic pathways, and the assessment of pharmacokinetic properties, all of which are crucial for evaluating the safety and efficacy of a new drug.[3][4] ¹³C-labeled compounds are also used to understand drug-receptor interactions and to optimize the properties of drug candidates to reduce potential toxicity.[3]

Data Presentation

Quantitative data from ¹³C labeling experiments are often presented in tables that summarize the labeling patterns or the calculated fluxes.

Table 1: Example Mass Isotopologue Distribution (MID) Data from a ¹³C-Glucose Tracing Experiment

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Pyruvate | 10.5 | 15.2 | 74.3 | - | - | - | - |

| Lactate | 10.8 | 14.9 | 74.3 | - | - | - | - |

| Citrate | 5.2 | 10.1 | 35.6 | 12.3 | 30.7 | 3.1 | 3.0 |

| Malate | 8.1 | 12.5 | 40.2 | 39.2 | - | - | - |

| Aspartate | 8.3 | 12.9 | 40.5 | 38.3 | - | - | - |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Example Metabolic Fluxes Calculated from ¹³C-MFA

| Reaction | Flux (relative to Glucose uptake) | Standard Deviation |

| Glycolysis (Glucose -> Pyruvate) | 1.00 | - |

| Pentose Phosphate Pathway | 0.15 | 0.02 |

| Pyruvate -> Lactate | 0.65 | 0.05 |

| Pyruvate -> Acetyl-CoA (PDH) | 0.30 | 0.03 |

| Anaplerosis (Pyruvate -> OAA) | 0.05 | 0.01 |

| TCA Cycle (Citrate Synthase) | 0.35 | 0.03 |

Conclusion

Stable isotope labeling with ¹³C is a versatile and powerful technique that provides unparalleled insights into the workings of metabolic networks. From quantifying metabolic fluxes with ¹³C-MFA to enabling precise protein quantification with SILAC and facilitating drug development, the applications of ¹³C labeling are extensive and continue to expand. By providing a means to trace the flow of carbon through complex biological systems, ¹³C labeling has become an indispensable tool for researchers, scientists, and drug development professionals seeking to understand and manipulate cellular metabolism.

References

- 1. metsol.com [metsol.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 7. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 10. researchgate.net [researchgate.net]

- 11. Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. Stable Isotope Labeling by Amino-Acid (SILAC) Analysis [bio-protocol.org]

L-(+)-Lyxose-13C-1: A Technical Guide to its Applications in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-Lyxose, a rare pentose sugar, and its isotopically labeled form, L-(+)-Lyxose-13C-1, represent a niche yet potentially powerful tool in the field of biochemical research. While extensive research has been conducted using other labeled monosaccharides like 13C-glucose for metabolic flux analysis, the specific applications of this compound are an emerging area. This guide synthesizes the current understanding of L-lyxose metabolism and the established methodologies of 13C-based metabolic studies to provide a comprehensive overview of the potential applications of this compound.

Stable isotope-labeled compounds, such as those containing carbon-13 (¹³C), are invaluable for tracing the metabolic fate of molecules in biological systems.[1][2] By introducing a ¹³C-labeled substrate, researchers can track the incorporation of the labeled carbon atom into various downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This approach, known as metabolic flux analysis (MFA), allows for the quantification of the rates of metabolic reactions, providing a detailed picture of cellular metabolism.[2][5]

This technical guide will explore the known metabolic pathways of L-lyxose and detail the potential applications of this compound in elucidating these pathways, particularly in microbial systems. It will also provide hypothetical experimental protocols and data presentation formats to guide researchers in designing and implementing studies with this labeled sugar.

Core Applications of this compound in Biochemical Research

The primary application of this compound lies in its use as a tracer for metabolic flux analysis to investigate pathways that can metabolize L-lyxose. This is particularly relevant in the study of microbial metabolism, both in wild-type and genetically engineered strains.

1. Tracing and Quantifying L-Lyxose Metabolism:

While many organisms cannot readily metabolize L-lyxose, some microorganisms, or their mutants, possess the enzymatic machinery to utilize it.[6][7][8] this compound can be used to definitively trace the metabolic fate of the C1 carbon of L-lyxose as it is converted into downstream metabolites. This allows for the unambiguous identification of active metabolic pathways.

2. Metabolic Engineering and Synthetic Biology:

In the field of metabolic engineering, microorganisms are often engineered to produce valuable chemicals from alternative feedstocks. L-lyxose, as a component of some hemicelluloses, is a potential substrate. By using this compound, researchers can quantify the efficiency of engineered pathways that convert L-lyxose into a desired product. This data is crucial for identifying metabolic bottlenecks and optimizing production strains.

3. Investigating Enzyme Activity and Specificity:

The metabolism of L-lyxose involves a series of enzymatic reactions. By analyzing the distribution of the ¹³C label in various metabolites, the in vivo activity and specificity of enzymes such as isomerases, kinases, and aldolases can be inferred. For instance, in mutant strains of Escherichia coli adapted to grow on L-lyxose, the enzymes of the L-rhamnose pathway are employed.[6][7][8] this compound can be used to quantify the flux through this repurposed pathway.

L-Lyxose Metabolism in Escherichia coli

Wild-type E. coli is unable to grow on L-lyxose as a sole carbon source.[6][7][8] However, mutant strains have been isolated that can utilize this sugar.[6][8] These mutants have a mutated L-rhamnulose kinase that can efficiently phosphorylate L-xylulose, an intermediate in the L-lyxose metabolic pathway.[6][8] The metabolism of L-lyxose in these adapted strains proceeds via the L-rhamnose metabolic pathway.[6][7][8]

The key enzymatic steps are summarized in the table below:

| Enzyme | Reaction | Function in L-Lyxose Metabolism |

| L-Rhamnose Permease | L-Lyxose (extracellular) → L-Lyxose (intracellular) | Transports L-lyxose into the cell. L-lyxose competes with L-rhamnose for this transporter.[6][8] |

| L-Rhamnose Isomerase | L-Lyxose → L-Xylulose | Catalyzes the isomerization of L-lyxose to L-xylulose.[6][8] |

| Mutated L-Rhamnulose Kinase | L-Xylulose + ATP → L-Xylulose-1-phosphate + ADP | Phosphorylates L-xylulose to L-xylulose-1-phosphate. This is a key mutation enabling growth on L-lyxose.[6][8] |

| L-Rhamnulose-1-phosphate Aldolase | L-Xylulose-1-phosphate → Dihydroxyacetone phosphate (DHAP) + Glycolaldehyde | Cleaves L-xylulose-1-phosphate into DHAP, which enters glycolysis, and glycolaldehyde.[6] |

| Lactaldehyde Dehydrogenase | Glycolaldehyde + NAD⁺ → Glycolate + NADH + H⁺ | Oxidizes glycolaldehyde to glycolate, which can be further metabolized by the cell.[6] |

Visualizing the Metabolic Pathway and Experimental Workflow

To understand the flow of the ¹³C label from this compound, it is essential to visualize the metabolic pathway and the general experimental workflow for a tracer study.

Caption: Metabolic pathway of this compound in mutant E. coli.

Caption: Generalized workflow for a 13C-Metabolic Flux Analysis experiment.

Hypothetical Experimental Protocol

This section outlines a detailed methodology for a key experiment utilizing this compound to quantify its metabolism in a mutant E. coli strain capable of its utilization.

Objective: To determine the metabolic flux from this compound into central carbon metabolism.

Materials:

-

Mutant E. coli strain capable of growth on L-lyxose.

-

Defined minimal medium with this compound as the sole carbon source.

-

Unlabeled L-lyxose for control experiments.

-

Liquid chromatography-mass spectrometry (LC-MS) system.

-

Quenching solution (e.g., 60% methanol at -70°C).

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture).

Methodology:

-

Cell Culture:

-

Grow the mutant E. coli strain in a chemostat with the defined minimal medium containing a known concentration of this compound until a steady state is reached. The steady state is typically confirmed by stable optical density and substrate/product concentrations over time.

-

-

Metabolic Quenching:

-

Rapidly harvest a known volume of the cell culture and immediately quench metabolic activity by mixing with a cold quenching solution. This step is critical to prevent further enzymatic reactions that would alter metabolite levels and isotopic labeling patterns.

-

-

Metabolite Extraction:

-

Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

-

Resuspend the cell pellet in a cold extraction solvent to lyse the cells and solubilize intracellular metabolites.

-

Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the extracted metabolites using an LC-MS system. The liquid chromatography separates the different metabolites, and the mass spectrometer measures the mass-to-charge ratio of each metabolite and its isotopomers.

-

The mass isotopomer distribution (MID) for key metabolites (e.g., glycolate, DHAP, and downstream metabolites in glycolysis) will be determined. The MID reflects the relative abundance of molecules with different numbers of ¹³C atoms.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Use the corrected MIDs and a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes. This is typically done using specialized software packages that perform iterative fitting of the flux model to the experimental data.

-

Data Presentation

Quantitative data from such experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Mass Isotopomer Distribution of Key Metabolites

| Metabolite | M+0 (Unlabeled) | M+1 (¹³C₁) | M+2 (¹³C₂) | ... |

| Glycolate | ||||

| DHAP | ||||

| Pyruvate | ||||

| ... |

Table 2: Calculated Metabolic Fluxes

| Reaction | Flux (relative to L-lyxose uptake) |

| L-lyxose uptake | 100 |

| L-lyxose → L-xylulose | |

| L-xylulose-1-P → DHAP + Glycolaldehyde | |

| DHAP → Glycolysis | |

| Glycolaldehyde → Glycolate | |

| ... |

Conclusion

This compound is a specialized isotopic tracer with significant potential for elucidating the metabolism of L-lyxose in various biological systems. Its application in metabolic flux analysis can provide quantitative insights into the activity of specific enzymes and pathways, which is particularly valuable for metabolic engineering and understanding microbial physiology. While direct research applications are still emerging, the established methodologies of ¹³C-based metabolic studies provide a robust framework for its use. This guide offers a foundational understanding and practical considerations for researchers and scientists interested in employing this compound in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary investigation of L-(+)-Lyxose-13C-1 in metabolic pathway analysis.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of L-(+)-Lyxose-13C-1 as a tracer molecule in metabolic pathway analysis. While L-(+)-Lyxose is a rare sugar and not a primary metabolite in most organisms, its 13C-labeled form presents a unique tool for investigating specific enzymatic activities and metabolic routes, particularly in engineered microorganisms or in comparative metabolic studies.

Introduction to L-(+)-Lyxose and 13C-Labeled Tracers

L-(+)-Lyxose is an aldopentose, a five-carbon monosaccharide.[1] Its metabolism is not as ubiquitous as that of other pentoses like D-xylose or D-ribose. However, in certain microorganisms, pathways capable of processing L-lyxose have been identified. For instance, in mutant strains of Escherichia coli adapted to grow on L-lyxose, the sugar is metabolized via the L-rhamnose pathway.[2][3][4]

Stable isotope-labeled compounds, particularly those enriched with Carbon-13 (¹³C), are powerful tools in metabolic research. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a technique that uses ¹³C-labeled substrates to trace the flow of carbon atoms through metabolic networks.[5] By tracking the incorporation of ¹³C into various metabolites, researchers can quantify the rates (fluxes) of metabolic reactions, providing a detailed picture of cellular metabolism.[5][6][7] The choice of the ¹³C tracer is critical and can significantly influence the precision of flux estimations for different pathways.[8]

This compound, with a ¹³C label at the C1 position, offers a specific probe to investigate the initial steps of L-lyxose catabolism. Its application can help elucidate enzymatic conversions and pathway engagements in organisms that can metabolize this rare sugar.

Experimental Protocols for Metabolic Pathway Analysis using this compound

The following sections outline a general methodology for conducting a metabolic tracing experiment with this compound.

Cell Culture and Labeling

A typical workflow for a labeling experiment involves growing cells in a defined medium where the primary carbon source is replaced with this compound.

Protocol:

-

Pre-culture Preparation: Cultivate the microbial or cell line of interest in a standard medium to obtain sufficient biomass for the main experiment.

-

Medium Exchange: Harvest the cells from the pre-culture by centrifugation and wash them with a carbon-free version of the defined medium to remove any residual carbon sources.

-

Labeling Experiment: Resuspend the cells in the defined medium containing this compound as the sole carbon source at a known concentration.

-

Time-Course Sampling: Collect cell samples at various time points to analyze the dynamic incorporation of the ¹³C label into intracellular metabolites.[9]

Metabolite Extraction and Quenching

Rapidly quenching metabolic activity and extracting metabolites are crucial steps to ensure that the measured metabolite levels and labeling patterns accurately reflect the intracellular state at the time of sampling.

Protocol:

-

Quenching: Immediately submerge the cell sample in a cold quenching solution (e.g., -20°C 60% methanol) to halt all enzymatic reactions.

-

Extraction: Lyse the cells and extract the metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water, to separate polar and nonpolar metabolites.

-

Sample Preparation: Dry the extracted metabolite fractions and store them at -80°C until analysis.

Analytical Techniques

The analysis of ¹³C-labeled metabolites is primarily performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for its high sensitivity and ability to resolve and quantify the mass isotopomer distributions of various metabolites.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of a broad range of metabolites, including those that are not amenable to GC-MS.[5][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the specific positions of ¹³C labels within a molecule, which can be invaluable for elucidating complex metabolic pathways.[5][10]

The general experimental workflow is depicted in the following diagram:

Experimental workflow for this compound metabolic tracing.

L-Lyxose Metabolic Pathway

In mutant strains of E. coli capable of utilizing L-lyxose, the metabolic pathway proceeds through the enzymes of the L-rhamnose catabolic pathway.[2][3][4] L-lyxose is first isomerized to L-xylulose.[3] Subsequently, L-xylulose is phosphorylated to L-xylulose-1-phosphate by a mutated rhamnulose kinase.[3] This is a key adaptation, as the wild-type enzyme is not efficient at phosphorylating L-xylulose. The resulting L-xylulose-1-phosphate is then cleaved by rhamnulose-1-phosphate aldolase into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[4] DHAP enters the central glycolytic pathway, while glycolaldehyde is oxidized to glycolate.[4]

The following diagram illustrates this metabolic pathway:

Metabolic pathway of this compound in adapted E. coli.

Data Presentation and Interpretation

The primary data obtained from MS analysis are the mass isotopomer distributions (MIDs) of key metabolites. The MID of a metabolite is the fractional abundance of all its isotopomers (molecules differing in the number and position of isotopic labels).

Hypothetical Quantitative Data

The following table presents a hypothetical example of MIDs for key metabolites in the L-lyxose pathway after labeling with this compound.

| Metabolite | M+0 | M+1 | M+2 | M+3 | ... |

| L-Xylulose | 0.10 | 0.90 | 0.00 | 0.00 | ... |

| Dihydroxyacetone phosphate | 0.25 | 0.15 | 0.05 | 0.55 | ... |

| Glycolaldehyde | 0.05 | 0.95 | 0.00 | 0.00 | ... |

| Glycolate | 0.08 | 0.92 | 0.00 | 0.00 | ... |

| 3-Phosphoglycerate | 0.40 | 0.30 | 0.20 | 0.10 | ... |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Interpretation of Labeling Patterns

-

L-Xylulose: The high abundance of the M+1 isotopomer would confirm the direct conversion from this compound.

-

Dihydroxyacetone phosphate (DHAP) and Glycolaldehyde: The labeling patterns in these molecules are direct consequences of the aldolase cleavage. Since the ¹³C is at the C1 position of L-xylulose-1-phosphate, it would be retained in the glycolaldehyde moiety (M+1), while DHAP would initially be unlabeled from this specific tracer. The observed M+3 in DHAP in this hypothetical table would suggest its formation from other labeled precursors further down in central metabolism, highlighting the complexity of metabolic networks.

-

Downstream Metabolites: The propagation of the ¹³C label into downstream metabolites of central metabolism, such as 3-phosphoglycerate, provides insights into the integration of L-lyxose-derived carbon into the broader metabolic network.

Conclusion

This compound serves as a specialized tool for detailed investigation of rare sugar metabolism. While its direct applicability is limited to organisms possessing the necessary enzymatic machinery, it provides a clear and specific method for tracing carbon flow through the initial steps of L-lyxose catabolism. The experimental and analytical protocols outlined in this guide, combined with careful interpretation of labeling data, can yield valuable insights into microbial metabolic engineering, comparative metabolism, and the discovery of novel enzymatic functions. This approach is particularly relevant for researchers in biotechnology and drug development who are exploring engineered metabolic pathways or investigating the metabolic capabilities of diverse microorganisms.

References

- 1. Lyxose - Wikipedia [en.wikipedia.org]

- 2. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

An In-depth Technical Guide to Metabolic Flux Analysis Using 13C Tracers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracking the flow of atoms from labeled substrates through metabolic pathways, MFA provides a detailed snapshot of cellular metabolism. The use of stable isotopes, particularly Carbon-13 (¹³C), has become the gold standard in MFA due to the central role of carbon in cellular metabolism.[1][2] ¹³C-MFA allows for the precise measurement of intracellular metabolic fluxes, offering insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.[1][2] This guide provides an in-depth overview of the principles, experimental protocols, and data analysis involved in ¹³C-MFA, with a particular focus on its application in cancer metabolism research.

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) into a cell culture. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The distribution of these isotopes within the metabolites, known as mass isotopomer distributions (MIDs), is then measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] By comparing the experimentally measured MIDs to those predicted by a computational model of cellular metabolism, the intracellular fluxes can be estimated.[3]

The Experimental Workflow of ¹³C-Metabolic Flux Analysis

The successful implementation of a ¹³C-MFA study involves a series of well-defined steps, from experimental design to data interpretation. Each step is critical for obtaining accurate and reproducible results. The general workflow is as follows:

References

L-(+)-Lyxose-¹³C-1 as a Tool for Studying Glycan Biosynthesis: A Feasibility Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotope-labeled monosaccharides is a powerful technique to investigate glycan biosynthesis and function. By introducing a "heavy" isotope like ¹³C into a monosaccharide precursor, researchers can trace its incorporation into glycoconjugates, enabling detailed studies of metabolic flux, glycan structure, and dynamics. L-(+)-Lyxose, a rare aldopentose, has been considered as a potential candidate for such studies. This technical guide provides a comprehensive overview of the current scientific understanding regarding the use of L-(+)-Lyxose-¹³C-1 as a tool for studying glycan biosynthesis in mammalian systems. It aims to equip researchers with the necessary information to make informed decisions about its applicability in their experimental designs.

The Principle of Metabolic Glycan Labeling

Metabolic glycan labeling is a two-step process that exploits the cell's own biosynthetic machinery.[1]

-

Uptake and Activation: An unnatural, isotopically labeled monosaccharide analog is introduced to the cells. For the labeling to be successful, the cell must be able to transport the analog across the cell membrane and then enzymatically convert it into a nucleotide sugar donor, the activated form required by glycosyltransferases.[2][3]

-

Incorporation: Glycosyltransferases in the endoplasmic reticulum and Golgi apparatus utilize these labeled nucleotide sugar donors to build and modify glycan chains on proteins and lipids.

The incorporated isotopic label can then be detected and quantified using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing insights into the dynamics of glycan biosynthesis.

L-(+)-Lyxose: A Rare Sugar

L-Lyxose is a C'2 epimer of L-xylose and is not a common monosaccharide found in mammalian glycans.[4] While D-xylose is a known component of some proteoglycans, where it forms the linkage between the core protein and the glycosaminoglycan chain, the presence of L-lyxose in mammalian glycoconjugates has not been established.[5][6] In nature, lyxose is found in some bacterial glycolipids.[4]

The Metabolic Fate of L-Lyxose in Mammalian Systems

The central question regarding the utility of L-(+)-Lyxose-¹³C-1 as a metabolic label for glycan biosynthesis is whether mammalian cells can uptake, activate, and incorporate it into glycoconjugates. Based on the current scientific literature, there is no direct evidence to support the incorporation of L-lyxose into mammalian glycoproteins or other glycans.

Studies on the metabolism of pentoses, including lyxose, in humans have shown that a significant portion of intravenously administered D-lyxose is excreted in the urine, suggesting limited metabolic utilization. While the metabolic pathways of L-lyxose in mammalian cells are not fully elucidated, there is no indication that it serves as a precursor for the synthesis of common glycan building blocks.

Potential Metabolic Pathways of L-Lyxose

While direct incorporation into glycans is not supported by current evidence, L-lyxose, if taken up by cells, could potentially enter other metabolic pathways. The diagram below illustrates a hypothetical metabolic entry point for L-lyxose based on its structural similarity to other pentoses and knowledge of pentose metabolism.

As the diagram illustrates, while uptake into the cell is a prerequisite, the subsequent metabolic fate of L-lyxose is unlikely to lead to the biosynthesis of labeled glycans. The lack of known enzymatic machinery to convert L-lyxose into a suitable nucleotide sugar donor for glycosyltransferases is a major bottleneck.

Experimental Considerations and a Null Hypothesis

For researchers contemplating the use of L-(+)-Lyxose-¹³C-1, a crucial preliminary experiment would be to test for its incorporation into cellular glycoconjugates. A typical experimental workflow to test this hypothesis is outlined below.

Experimental Protocol: Testing for L-(+)-Lyxose-¹³C-1 Incorporation

-

Cell Culture: Culture mammalian cells of interest (e.g., CHO, HEK293) in appropriate media.

-

Metabolic Labeling: Supplement the culture medium with L-(+)-Lyxose-¹³C-1 at a suitable concentration (e.g., 100 µM - 1 mM) for a defined period (e.g., 24-72 hours). A positive control, such as ¹³C-labeled glucose or mannose, should be run in parallel.

-

Cell Lysis and Protein Extraction: Harvest the cells, lyse them, and extract total protein.

-

Glycan Release: Release N-glycans and/or O-glycans from the protein fraction using appropriate enzymes (e.g., PNGase F for N-glycans) or chemical methods.

-

Mass Spectrometry Analysis: Analyze the released glycans by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Interpretation: Scrutinize the mass spectra for the presence of mass shifts corresponding to the incorporation of one or more ¹³C atoms from L-(+)-Lyxose-¹³C-1 into the glycan structures.

Expected Outcome (Null Hypothesis): Based on the current lack of evidence, the null hypothesis is that no significant incorporation of ¹³C from L-(+)-Lyxose-¹³C-1 into the glycan pool will be detected. The mass spectra of glycans from L-(+)-Lyxose-¹³C-1-treated cells are expected to be identical to those from unlabeled control cells.

Conclusion and Future Perspectives

Future research could explore the metabolic fate of L-lyxose in greater detail in various cell types and organisms. Should evidence for a novel metabolic pathway leading to its incorporation into glycans emerge, L-(+)-Lyxose-¹³C-1 could become a valuable tool. However, until such foundational discoveries are made, its application in studying glycan biosynthesis remains speculative. This guide underscores the importance of a thorough understanding of the underlying metabolic pathways when selecting and applying isotopically labeled tracers in glycobiology research.

References

- 1. Metabolic glycan labeling-based screen to identify bacterial glycosylation genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Lyxose - Wikipedia [en.wikipedia.org]

- 5. Engineering of CHO Cells for the Production of Recombinant Glycoprotein Vaccines with Xylosylated N-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tools for Mammalian Glycoscience Research - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of 13C Labeled Sugars in NMR Spectroscopy for Metabolic Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Metabolic Dynamics with 13C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.[1] When applied to metabolic studies, NMR can simultaneously identify and quantify numerous metabolites within a complex biological sample.[2] The use of stable isotopes, particularly Carbon-13 (¹³C), in conjunction with NMR, has revolutionized the field of metabolic research.[3][4]

While the natural abundance of ¹³C is only about 1.1%, its magnetic moment allows it to be detected by NMR.[3][5] The inherent low sensitivity of ¹³C NMR can be significantly overcome by enriching biological systems with substrates, such as sugars (e.g., glucose), that are uniformly or selectively labeled with ¹³C.[3][6] This approach, often referred to as Stable Isotope Resolved Metabolomics (SIRM) or ¹³C Metabolic Flux Analysis (¹³C-MFA), enables researchers to trace the metabolic fate of the labeled sugar through various biochemical pathways.[4][7]

This technical guide provides an in-depth exploration of the principles, experimental protocols, and data analysis workflows for using ¹³C labeled sugars in NMR spectroscopy. It is designed for researchers and professionals in drug development seeking to leverage this technology to gain quantitative insights into cellular metabolism, identify drug targets, and elucidate mechanisms of action.[8][9]

Core Concepts and Advantages

The combination of ¹³C-labeled substrates and NMR spectroscopy offers unique advantages over other metabolic analysis techniques.[10]

-

Positional Isotope Information: Unlike mass spectrometry which primarily measures the mass of isotopologues (molecules differing only in their isotopic composition), NMR can distinguish between isotopomers (molecules with the same number of isotopic atoms but at different positions).[11] This provides unparalleled detail about the specific reaction pathways and enzyme activities.

-

Greater Spectral Dispersion: The chemical shift range for ¹³C is much larger (~200 ppm) compared to that of protons (¹H, ~10 ppm).[12][13] This results in less signal overlap in ¹³C NMR spectra, simplifying the identification and quantification of metabolites in complex mixtures.[5]

-

Direct Probing of Carbon Metabolism: Since metabolic transformations fundamentally involve the rearrangement of carbon backbones, ¹³C NMR directly observes the core metabolic processes.[12]

-

Non-invasive In Vivo Analysis: NMR is a non-destructive technique that can be applied to living cells, perfused organs, and even whole organisms, allowing for the real-time monitoring of metabolic fluxes in a physiologically relevant context.[3][14]

Despite these advantages, the primary challenge remains the low intrinsic sensitivity of the ¹³C nucleus.[5] However, the use of ¹³C-enriched substrates and advancements in NMR hardware, such as cryogenic probes, have made this technique a cornerstone of modern metabolic research.[12][15]

Key Applications in Research and Drug Development

The ability to trace metabolic pathways in detail makes ¹³C NMR a vital tool in both basic research and pharmaceutical development.

-

Mapping Central Carbon Metabolism: Tracing the flow of ¹³C from labeled glucose allows for the precise quantification of fluxes through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][16]

-

Elucidating Disease Metabolism: Researchers use this technique to study the metabolic reprogramming that occurs in diseases like cancer (e.g., the Warburg effect), diabetes, and neurological disorders.[8][17]

-

Drug Discovery and Target Validation: By observing how a drug candidate alters metabolic fluxes, researchers can confirm its mechanism of action and identify potential off-target effects.[8][9] For example, the effect of novel compounds on hepatic glucose production can be robustly assayed using perfused livers and ¹³C-labeled substrates.[8][18]

-

Understanding Cellular Bioenergetics: The technique provides insights into the relationships between energy metabolism and cellular functions, such as neurotransmission in the brain.[15]

General Experimental and Data Analysis Workflow

A typical ¹³C metabolic flux experiment follows a multi-step process, from initial experimental design to the final calculation of metabolic fluxes. The workflows for both the experimental procedure and the subsequent data analysis are critical for obtaining reliable and interpretable results.

The data analysis component involves converting raw spectral data into meaningful biological information. This requires specialized software and a robust understanding of the underlying biochemical network.

Detailed Experimental Protocols

The success of a ¹³C NMR experiment hinges on meticulous execution. The following sections provide detailed methodologies for the key steps.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is adapted for adherent mammalian cells but can be modified for suspension cells or other organisms.

-

Cell Seeding: Plate cells at a density that will ensure they reach approximately 80-90% confluency and are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare culture medium containing the ¹³C-labeled glucose. A common choice is glucose uniformly labeled with ¹³C ([U-¹³C]-glucose), which ensures all carbons in downstream metabolites can be traced.[19] For certain applications, specifically labeled glucose, such as [1,2-¹³C₂]glucose, may be optimal for resolving specific pathways.[17] The labeled glucose should replace the unlabeled glucose in the formulation.

-

Labeling Incubation: When cells reach the desired confluency, replace the standard medium with the ¹³C-labeling medium.

-

Steady-State Labeling: Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of key metabolites is no longer changing. This duration varies by cell type and metabolic rates but is often between 8 and 24 hours.

Protocol 2: Metabolite Extraction

Rapidly quenching metabolism is crucial to prevent changes in metabolite levels during sample collection.

-

Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a quenching solution, typically ice-cold 80% methanol, to the culture dish to instantly halt enzymatic activity.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate/methanol mixture to a centrifuge tube.

-

Phase Separation: Add a mixture of chloroform and water to the lysate to induce a phase separation. A common ratio is 1:1:1 for methanol:chloroform:water.

-

Extraction: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C. This will separate the sample into three layers: an upper polar (aqueous) phase containing metabolites like amino acids and sugar phosphates, a lower non-polar (organic) phase with lipids, and a protein pellet at the interface.

-

Sample Collection: Carefully collect the upper aqueous phase, which contains the metabolites of interest derived from glucose, and transfer it to a new tube.

Protocol 3: NMR Sample Preparation and Data Acquisition

-

Drying: Lyophilize (freeze-dry) the collected aqueous extract to a powder.

-

Reconstitution: Reconstitute the dried metabolite powder in a known volume (e.g., 500 µL) of deuterium oxide (D₂O) containing a known concentration of an internal standard, such as trimethylsilylpropanoic acid (TSP), for chemical shift referencing and quantification.[20]

-

Sample Transfer: Transfer the final solution to an NMR tube.

-

NMR Spectroscopy: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. While simple one-dimensional (1D) ¹³C spectra can be acquired, two-dimensional (2D) experiments like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are often preferred.[19] 2D HSQC provides superior resolution by correlating ¹³C nuclei with their directly attached protons, which greatly aids in the unambiguous identification of metabolites.[1][19]

-

Typical 1D ¹³C Acquisition Parameters: Use inverse gated proton decoupling, a long relaxation delay (e.g., 60 s) to ensure full relaxation for accurate quantification, and a sufficient number of scans (e.g., >1000) to achieve a good signal-to-noise ratio.[20]

-

Typical 2D ¹H-¹³C HSQC Acquisition Parameters: Acquire with a sufficient number of transients per increment and use non-uniform sampling (NUS) to reduce acquisition time while maintaining high resolution.[19]

-

Data Presentation: Tracing Glucose through Central Carbon Metabolism

The primary output of a ¹³C tracer experiment is the measurement of isotopic enrichment in downstream metabolites. This data provides direct evidence of pathway activity.

Visualizing the Path of Labeled Carbons

When cells are fed [U-¹³C]-glucose, all six carbons are labeled. As glucose is metabolized, this label is transferred to other molecules. The diagram below illustrates the initial steps of this process through glycolysis.

Quantitative Data from Tracer Experiments

The following tables summarize representative quantitative data from studies using ¹³C-labeled glucose and NMR, demonstrating the type of insights that can be gained.

Table 1: Metabolite Enrichment in Porcine Kidneys during Hypothermic Machine Perfusion with [U-¹³C]glucose.

Data adapted from a study on ex vivo organ metabolism, showcasing de novo metabolic activity during perfusion.[19]

| Metabolite | % ¹³C Enrichment at 6 hours (mean ± SD) | % ¹³C Enrichment at 24 hours (mean ± SD) | Pathway Indicated |

| Lactate | 3.25 ± 1.02 | 7.74 ± 1.57 | Glycolysis |

| Alanine | Data not specified as % | Data not specified as % | Glycolysis / Transamination |

| Glutamate | < 0.5 | < 0.5 | TCA Cycle |

Table 2: Relative Abundance of Glucose and Fructose Isomers Determined by Hyperpolarized ¹³C NMR.

This data demonstrates the ability of advanced NMR techniques to rapidly quantify isomer distributions at natural abundance, a capability enhanced with labeling.[21]

| Sugar Isomer | Relative Amount (%) |

| α-glucose | 43 ± 1 |

| β-glucose | 57 ± 1 |

| α-fructopyranose | 15.11 ± 0.01 |

| β-fructopyranose | 29.52 ± 0.03 |

| α-fructofuranose | 5.61 ± 0.01 |

| β-fructofuranose | 49.76 ± 0.03 |

Conclusion

The use of ¹³C labeled sugars in NMR spectroscopy is an indispensable tool for quantitatively investigating metabolism.[2][3] It provides a level of detail regarding pathway activity that is difficult to achieve with other methods. For researchers in drug development and metabolic science, this technique offers a robust platform for understanding complex biological systems, identifying novel therapeutic targets, and characterizing the metabolic effects of new chemical entities. As NMR technology continues to improve in sensitivity and resolution, the application of stable isotope tracers will undoubtedly play an even more significant role in advancing our understanding of health and disease.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. 13C-NMR: a simple yet comprehensive method for analysis of intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]

- 5. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers-Applications to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 11. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 13C-NMR Analysis of 13C-Labeled Glucose Metabolism by Resting Cells [bio-protocol.org]

- 21. Rapid 13 C NMR hyperpolarization delivered from para -hydrogen enables the low concentration detection and quantification of sugars - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03450A [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for L-(+)-Lyxose-13C-1 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as those enriched with Carbon-13 (¹³C), researchers can gain a quantitative understanding of cellular metabolism. While ¹³C-labeled glucose and glutamine are the most common tracers, there is growing interest in using alternative labeled sugars to probe specific metabolic pathways.

L-(+)-Lyxose is a rare aldopentose sugar. While its metabolism is not as well-characterized as that of D-glucose, studies in prokaryotes and the presence of its metabolites in eukaryotes suggest potential metabolic fates that could be of interest in various research areas, particularly in cancer metabolism and inborn errors of metabolism. In mutant strains of Escherichia coli, L-lyxose is known to be metabolized via the L-rhamnose pathway after being converted to L-xylulose.[1] In humans, L-xylulose is an intermediate in the pentose pathway, and its accumulation is a hallmark of the genetic disorder pentosuria.[2][3][4]

This document provides a detailed protocol for the application of L-(+)-Lyxose-¹³C-1 in metabolic flux analysis, offering a novel tool to investigate pentose metabolism and related pathways.

Hypothetical Metabolic Pathway of L-(+)-Lyxose in Mammalian Cells

Based on existing knowledge, we can hypothesize a potential metabolic route for L-(+)-Lyxose in mammalian cells. It is plausible that L-lyxose is first isomerized to L-xylulose. L-xylulose can then be phosphorylated to L-xylulose-5-phosphate, which can then enter the pentose phosphate pathway (PPP). The PPP is a critical pathway for generating NADPH and precursors for nucleotide biosynthesis, and its dysregulation is a hallmark of cancer.[5][6][7][8]

Caption: Hypothetical metabolic fate of L-(+)-Lyxose in mammalian cells.

Experimental Protocol

This protocol outlines the key steps for conducting a metabolic flux analysis experiment using L-(+)-Lyxose-¹³C-1.

I. Experimental Design and Workflow

A typical MFA experiment involves several stages, from cell culture and labeling to data analysis.

Caption: General experimental workflow for ¹³C metabolic flux analysis.

II. Materials and Reagents

-

Cell Line: A cell line of interest (e.g., a cancer cell line known for high PPP activity).

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) and supplements (FBS, penicillin/streptomycin).

-

Labeling Medium: Glucose-free and serum-free medium.

-

L-(+)-Lyxose-¹³C-1: Isotopic tracer.

-

Phosphate-Buffered Saline (PBS): Cold, sterile.

-

Quenching Solution: 60% methanol in water, cooled to -20°C.

-

Extraction Solvent: 80% methanol in water, cooled to -80°C.

-

Cell Scrapers.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

III. Step-by-Step Methodology

1. Cell Culture and Seeding:

-

Culture the chosen cell line under standard conditions (37°C, 5% CO₂).

-

Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

2. Isotopic Labeling:

-

Prepare the labeling medium by supplementing the base medium with L-(+)-Lyxose-¹³C-1 at a final concentration to be optimized (e.g., 5-10 mM). Other essential nutrients should be added back at physiological concentrations.

-

Aspirate the standard culture medium from the cells and wash twice with pre-warmed sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a defined period to allow for the incorporation of the ¹³C label into downstream metabolites. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady state.

3. Metabolite Quenching and Extraction:

-

To halt metabolic activity, quickly aspirate the labeling medium.

-

Immediately wash the cells with cold PBS.

-

Add ice-cold quenching solution to the cells and incubate at -20°C for 5 minutes.

-

Aspirate the quenching solution.

-

Add ice-cold extraction solvent to the cells.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

4. LC-MS/MS Analysis:

-

Analyze the metabolite extracts using a high-resolution LC-MS/MS system.

-

Use a suitable chromatography method (e.g., HILIC) to separate polar metabolites.

-

Set the mass spectrometer to detect the mass isotopologues of key metabolites in the pentose phosphate pathway and connected pathways.

Data Presentation

Quantitative data from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation. The tables should show the fractional labeling of key metabolites over time.

Table 1: Fractional Abundance of ¹³C Isotopologues in Pentose Phosphate Pathway Intermediates

| Metabolite | Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| L-Xylulose | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |

| 1 | 50.2 | 49.8 | 0.0 | 0.0 | 0.0 | 0.0 | |

| 4 | 10.5 | 89.5 | 0.0 | 0.0 | 0.0 | 0.0 | |

| 8 | 2.1 | 97.9 | 0.0 | 0.0 | 0.0 | 0.0 | |

| 24 | 1.0 | 99.0 | 0.0 | 0.0 | 0.0 | 0.0 | |

| Ribose-5-phosphate | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |

| 1 | 95.3 | 4.5 | 0.2 | 0.0 | 0.0 | 0.0 | |

| 4 | 70.1 | 25.4 | 4.0 | 0.5 | 0.0 | 0.0 | |

| 8 | 55.8 | 35.2 | 7.8 | 1.2 | 0.0 | 0.0 | |

| 24 | 40.2 | 45.1 | 12.3 | 2.4 | 0.0 | 0.0 | |

| Sedoheptulose-7-phosphate | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |

| 1 | 98.9 | 1.1 | 0.0 | 0.0 | 0.0 | 0.0 | |

| 4 | 85.4 | 12.3 | 2.1 | 0.2 | 0.0 | 0.0 | |

| 8 | 70.6 | 20.5 | 7.3 | 1.6 | 0.0 | 0.0 | |

| 24 | 55.9 | 30.1 | 10.8 | 3.2 | 0.0 | 0.0 |

Note: The data presented in this table is illustrative and will vary depending on the cell line and experimental conditions.

Table 2: Relative Metabolic Fluxes Calculated from ¹³C Labeling Data

| Metabolic Pathway | Relative Flux (Control) | Relative Flux (Treated) | Fold Change | p-value |

| L-Lyxose Uptake | 100 ± 5 | 150 ± 8 | 1.5 | <0.01 |

| PPP (Oxidative) | 30 ± 3 | 45 ± 4 | 1.5 | <0.01 |

| PPP (Non-oxidative) | 20 ± 2 | 25 ± 3 | 1.25 | <0.05 |

| Glycolysis | 70 ± 6 | 55 ± 5 | 0.79 | <0.05 |

| TCA Cycle | 40 ± 4 | 30 ± 3 | 0.75 | <0.05 |

Note: This table represents a hypothetical outcome where a treatment condition alters metabolic fluxes. Fluxes are normalized to the L-lyxose uptake rate in the control group.

Data Interpretation and Conclusion

The analysis of the mass isotopologue distribution of key metabolites will provide insights into the activity of the pentose phosphate pathway and its contribution to downstream metabolic processes. By using software designed for metabolic flux analysis, the fractional labeling data can be used to calculate the relative or absolute fluxes through the metabolic network.

The use of L-(+)-Lyxose-¹³C-1 as a tracer offers a unique opportunity to probe the pentose phosphate pathway independently of glucose metabolism at the initial steps. This can be particularly valuable in studies where the aim is to understand the regulation of the PPP under different conditions, such as in response to drug treatment or in different disease models. The protocol and data presentation formats provided here offer a comprehensive framework for researchers to design and execute metabolic flux analysis experiments using this novel isotopic tracer.

References

- 1. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. C11orf54 catalyzes L-xylulose formation in human metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xylulose - Wikipedia [en.wikipedia.org]

- 5. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crucial role of the pentose phosphate pathway in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Pentose Phosphate Pathway during Glucose Metabolism [artofhealingcancer.com]

Application Notes and Protocols: L-(+)-Lyxose-¹³C-¹ in Biomolecular NMR for Structural Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of L-(+)-Lyxose-¹³C-¹ as a versatile tool in biomolecular Nuclear Magnetic Resonance (NMR) for elucidating metabolic pathways and characterizing protein-ligand interactions at an atomic level.

Introduction

L-(+)-Lyxose is a naturally occurring pentose sugar, and its ¹³C-labeled counterpart, L-(+)-Lyxose-¹³C-¹, serves as a powerful probe in structural biology. The incorporation of the stable ¹³C isotope at a specific position (C1) allows for the sensitive and unambiguous detection of this sugar and its metabolic products in complex biological systems using NMR spectroscopy. This enables researchers to trace metabolic fates and to map the binding interfaces of lyxose-interacting biomolecules, providing critical insights for drug discovery and development. Commercially available versions, such as L-Lyxose (1,2-¹³C₂, 99%), are designated for applications in biomolecular NMR and metabolism studies[1].

Principle of the Application

The application of L-(+)-Lyxose-¹³C-¹ in biomolecular NMR is founded on the principles of isotope-edited NMR spectroscopy. The ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active. By selectively enriching L-(+)-Lyxose at the C1 position with ¹³C, the signals originating from this labeled carbon and its directly attached protons can be selectively observed in complex spectra, effectively filtering out the overwhelming background signals from unlabeled biomolecules. This approach is instrumental in:

-

Metabolic Flux Analysis: Tracking the conversion of L-(+)-Lyxose-¹³C-¹ into downstream metabolites, allowing for the elucidation of metabolic pathways and the quantification of enzymatic activities.

-

Structural Studies of Protein-Ligand Interactions: Observing chemical shift perturbations (CSPs) in the protein or the ligand upon binding, providing information on the binding site, affinity, and conformational changes.

Application 1: Tracing L-Lyxose Metabolism in Escherichia coli using ¹³C NMR

While wild-type E. coli is unable to grow on L-lyxose, mutant strains have been developed that can utilize this pentose sugar. In these adapted strains, L-lyxose is metabolized via the L-rhamnose pathway[2]. L-(+)-Lyxose-¹³C-¹ can be used to trace this metabolic route and identify the resulting products.

Metabolic Pathway

The metabolic conversion of L-lyxose in adapted E. coli proceeds as follows:

-

Isomerization: L-Lyxose is converted to L-xylulose by rhamnose isomerase.

-

Phosphorylation: L-Xylulose is phosphorylated to L-xylulose-1-phosphate by a mutated rhamnulose kinase.

-

Aldol Cleavage: Rhamnulose-1-phosphate aldolase cleaves L-xylulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.

-

Oxidation: Glycolaldehyde is oxidized to glycolate by lactaldehyde dehydrogenase[2].

The ¹³C label from L-(+)-Lyxose-¹³C-¹ will be transferred to the corresponding carbon positions in the downstream metabolites, allowing for their detection and quantification by NMR.

References

Application Notes and Protocols for 13C Tracer Experiments in Mammalian Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracer analysis, particularly using carbon-13 (¹³C), has become an indispensable tool for elucidating the metabolic pathways that are active in mammalian cells. By replacing a nutrient in the cell culture medium with its ¹³C-labeled counterpart, researchers can trace the metabolic fate of the carbon atoms through various biochemical reactions. This technique provides a dynamic view of cellular metabolism, offering insights into pathway activities, nutrient contributions to biomass, and the reprogramming of metabolism in disease states such as cancer.[1][2] This document provides detailed protocols for performing ¹³C tracer experiments in mammalian cell culture, from experimental design and cell labeling to sample preparation for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Key Concepts

-

Isotopologues and Isotopomers: Isotopologues are molecules that differ only in their isotopic composition. Isotopomers are isomers having the same number of each isotopic atom but differing in their positions.[3]

-

Mass Isotopomer Distribution (MID): The fractional abundance of each isotopologue of a metabolite. MID is the primary data obtained from mass spectrometry-based tracer analysis.[4]

-

Metabolic Flux Analysis (MFA): A computational method that uses stable isotope labeling data to quantify the rates (fluxes) of intracellular metabolic reactions.[5][6]

-

Isotopic Steady State: The point at which the isotopic enrichment of intracellular metabolites becomes constant over time. Reaching isotopic steady state is crucial for many MFA studies.[1][7]

Experimental Design and Workflow

A typical ¹³C tracer experiment involves several key stages, from initial cell culture to data analysis. Careful planning at each step is critical for obtaining high-quality, interpretable data.

Caption: A generalized workflow for ¹³C tracer experiments in mammalian cell culture.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the general procedure for culturing mammalian cells and introducing the ¹³C-labeled tracer.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Culture flasks or plates

-

¹³C-labeled tracer (e.g., [U-¹³C₆]-Glucose, [U-¹³C₅]-Glutamine)

-

Isotope-free medium corresponding to the tracer (e.g., glucose-free DMEM)

Procedure:

-

Cell Seeding:

-

Culture cells in standard complete medium until they reach the desired confluency for passaging.

-

Seed cells into culture plates (e.g., 6-well or 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest. A typical seeding density is 2 x 10⁵ cells/well in a 6-well plate.[4]

-

Incubate the cells for approximately 24 hours to allow for attachment and recovery.[8]

-

-

Tracer Introduction:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells twice with sterile PBS to remove any residual unlabeled nutrients.[4]

-

Prepare the labeling medium by supplementing the isotope-free basal medium with the ¹³C-labeled tracer at the desired concentration, dialyzed FBS, and other necessary supplements. It is important to use dialyzed FBS to minimize the presence of unlabeled small molecules.[7]

-

Add the labeling medium to the cells.

-

-

Incubation and Labeling:

-